

An In-depth Technical Guide on 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Cat. No.: B1350128

[Get Quote](#)

IUPAC Name: **1-(Phenylsulfonyl)piperidine-2-carboxylic acid**

This technical guide provides a comprehensive overview of **1-(phenylsulfonyl)piperidine-2-carboxylic acid**, a derivative of the naturally occurring amino acid, pipecolic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Structure

1-(Phenylsulfonyl)piperidine-2-carboxylic acid belongs to the class of N-sulfonylated amino acids. The introduction of the phenylsulfonyl group to the nitrogen atom of the piperidine ring significantly alters the physicochemical properties of the parent molecule, pipecolic acid, influencing its acidity, lipophilicity, and conformational flexibility. These modifications can have profound effects on the compound's biological activity.

Table 1: Physicochemical Properties of **1-(Phenylsulfonyl)piperidine-2-carboxylic acid** and Related Compounds

Property	1-(Phenylsulfonyl)piperidine-2-carboxylic acid	Pipecolic Acid	1-(Methylsulfonyl)piperidine-2-carboxylic acid
CAS Number	223562-03-6	535-75-1	1008975-54-9
Molecular Formula	C ₁₂ H ₁₅ NO ₄ S	C ₆ H ₁₁ NO ₂	C ₇ H ₁₃ NO ₄ S
Molecular Weight	269.32 g/mol	129.16 g/mol	207.25 g/mol
Appearance	Solid (predicted)	White or colorless solid	Solid
Melting Point	Not available	268 °C	Not available
Solubility	Not available	Soluble in water	Not available
pKa	Not available	Not available	Not available
LogP	Not available	-2.31	Not available

Note: Data for **1-(Phenylsulfonyl)piperidine-2-carboxylic acid** is limited. Data for related compounds is provided for comparison.

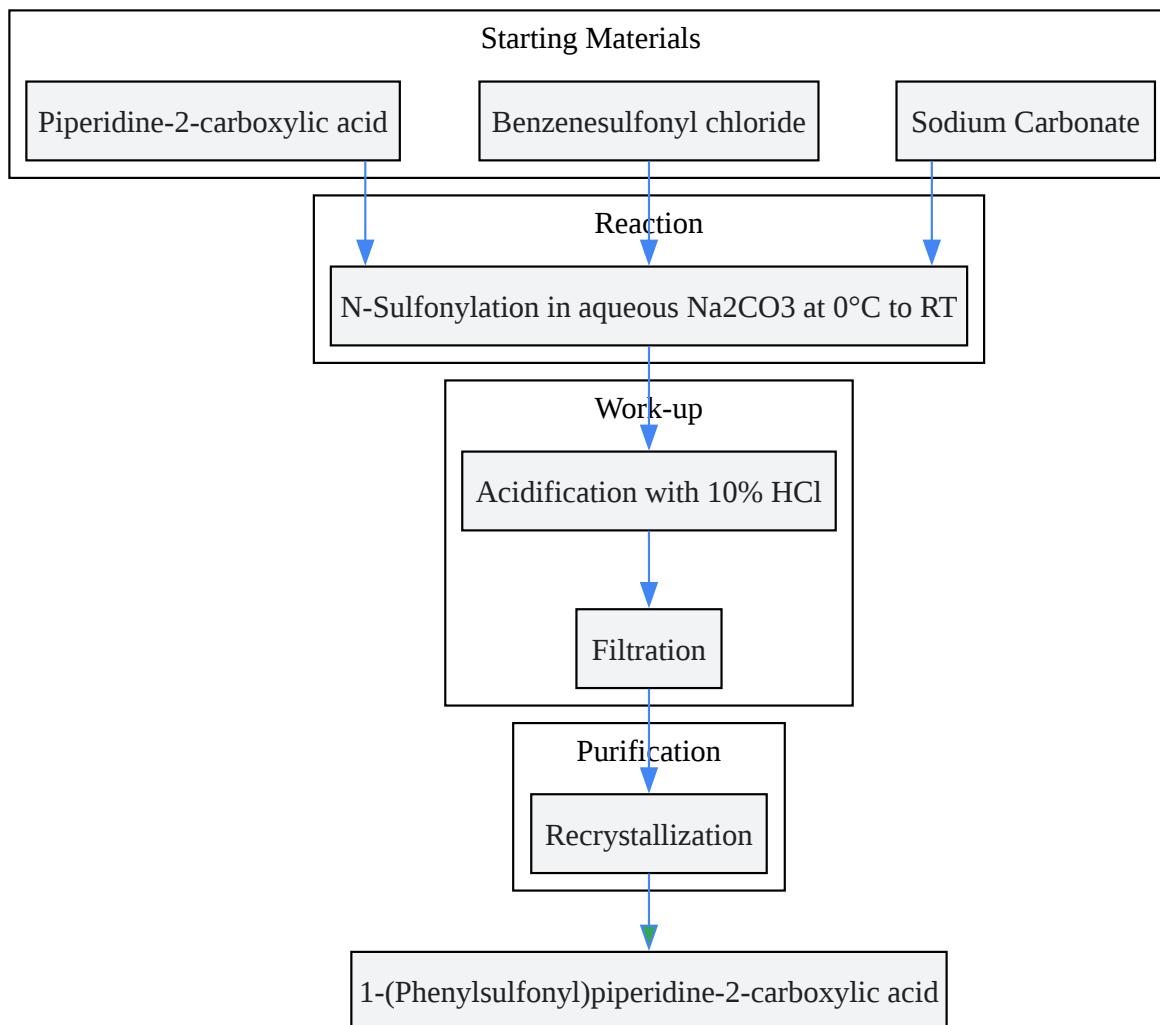
Synthesis and Experimental Protocols

The synthesis of **1-(phenylsulfonyl)piperidine-2-carboxylic acid** can be achieved through the N-sulfonylation of piperidine-2-carboxylic acid (pipecolic acid). A general experimental protocol is outlined below.

2.1. General Protocol for the N-Sulfonylation of Piperidine-2-carboxylic Acid

This protocol describes a common method for the synthesis of N-sulfonylated amino acids.

Materials:


- Piperidine-2-carboxylic acid
- Benzenesulfonyl chloride

- Sodium carbonate (Na_2CO_3)
- Water
- 10% Hydrochloric acid (HCl)
- Ethyl acetate
- n-Hexane
- Anhydrous magnesium sulfate (MgSO_4)

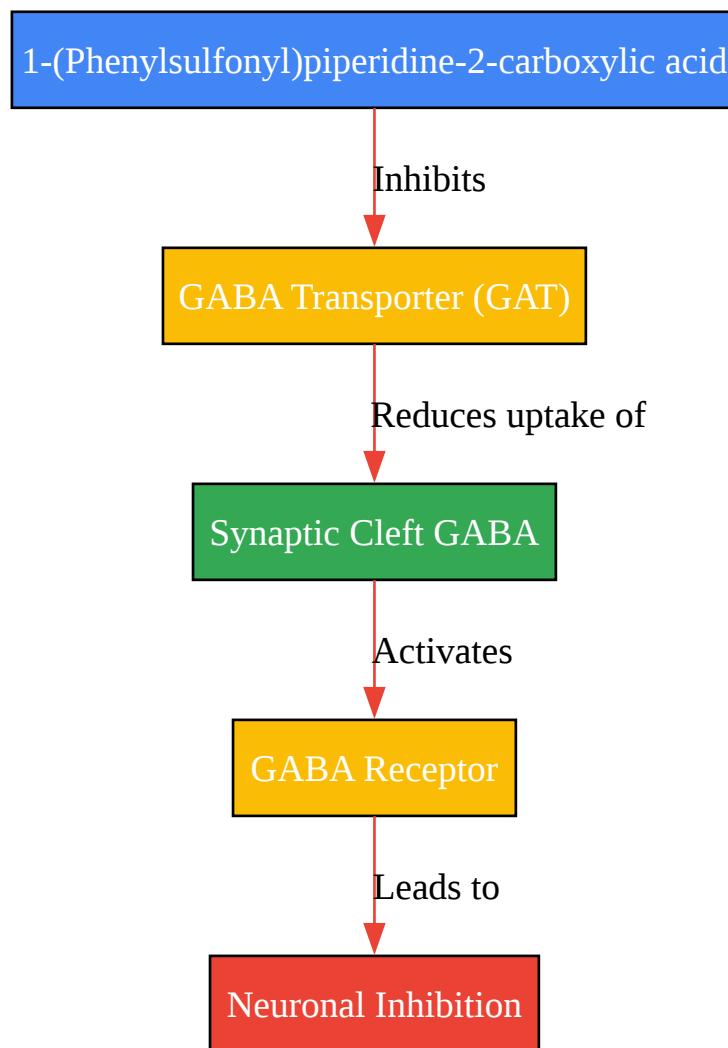
Procedure:

- Dissolve piperidine-2-carboxylic acid and sodium carbonate in water in a reaction flask and cool the mixture to 0°C in an ice bath.
- Slowly add benzenesulfonyl chloride to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture again to 0°C and acidify with 10% HCl to a pH of approximately 2-3.
- A precipitate of **1-(phenylsulfonyl)piperidine-2-carboxylic acid** should form. Collect the precipitate by filtration.
- Wash the collected solid with cold water.
- For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/n-hexane.
- Dry the purified product under vacuum.

Diagram 1: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-(phenylsulfonyl)piperidine-2-carboxylic acid**.


Potential Biological Activity and Signaling Pathways

While specific biological data for **1-(phenylsulfonyl)piperidine-2-carboxylic acid** is not readily available, the piperidine scaffold is a well-known pharmacophore. Derivatives of piperidine-carboxylic acids have been investigated for a range of biological activities, including as GABA uptake inhibitors and antimicrobial agents. The phenylsulfonyl group can modulate these activities by altering the compound's interaction with biological targets.

3.1. Hypothetical Signaling Pathway: GABAergic Modulation

Given that piperidine-carboxylic acid derivatives can act as GABA uptake inhibitors, it is plausible that **1-(phenylsulfonyl)piperidine-2-carboxylic acid** could modulate GABAergic neurotransmission. A hypothetical signaling pathway is presented below.

Diagram 2: Hypothetical GABAergic Modulation Pathway

[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of action as a GABA uptake inhibitor.

Conclusion

1-(Phenylsulfonyl)piperidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its structural relation to biologically active piperidine derivatives. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and potential biological activities based on related structures. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential therapeutic applications.

- To cite this document: BenchChem. [An In-depth Technical Guide on 1-(Phenylsulfonyl)piperidine-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1350128#1-phenylsulfonyl-piperidine-2-carboxylic-acid-iupac-name\]](https://www.benchchem.com/product/b1350128#1-phenylsulfonyl-piperidine-2-carboxylic-acid-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com